AhR Agonist Activity: 7-Methoxyindole is a Potent Agonist, Unlike its Regioisomers 5- and 6-Methoxyindole
In a direct head-to-head comparison of 22 indole derivatives, 7-methoxyindole was identified as one of the most effective agonists of the human aryl hydrocarbon receptor (AhR), exhibiting an EMAX of 80% relative to the reference agonist 5 nM dioxin [1]. This activity is regiospecific; under the same assay conditions, 5-methoxyindole and 6-methoxyindole did not function as significant agonists [1].
| Evidence Dimension | AhR Agonist Efficacy (EMAX) |
|---|---|
| Target Compound Data | 80% (relative to 5 nM dioxin) |
| Comparator Or Baseline | 5-Methoxyindole: No significant agonist activity; 6-Methoxyindole: No significant agonist activity |
| Quantified Difference | 80% efficacy vs. negligible efficacy for 5- and 6-methoxyindole |
| Conditions | AZ-AHR transgenic cell line reporter gene assay |
Why This Matters
This data proves that 7-methoxyindole is the specific regioisomer required for AhR-dependent research, as alternatives like 5- or 6-methoxyindole are functionally inert in this context.
- [1] Stepankova M, Bartonkova I, Jiskrova E, Vrzal R, Mani S, Kortagere S, Dvorak Z. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Mol Pharmacol. 2018 Jun;93(6):631-644. View Source
